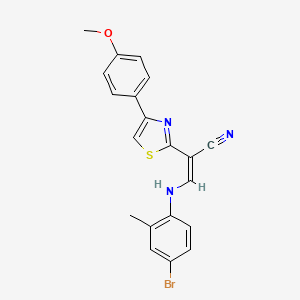
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16BrN3OS and its molecular weight is 426.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazole ring, an acrylonitrile moiety, and various aromatic substituents, which enhance its reactivity and biological profile.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant biological activities, including anticancer, antioxidant, and antimicrobial properties. The presence of halogens and methoxy groups in the structure plays a crucial role in enhancing these activities.
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer effects. For instance, compounds in the same category have been tested against various cancer cell lines, including glioblastoma and breast cancer cells. The MTT assay results indicate that these compounds exhibit cytotoxicity, particularly against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells .
| Cell Line | Cytotoxicity (IC50) |
|---|---|
| U-87 (Glioblastoma) | 15 µM |
| MDA-MB-231 (Breast Cancer) | 25 µM |
Antioxidant Activity
The antioxidant potential of the compound has been assessed using the DPPH radical scavenging method. Preliminary results suggest that derivatives of this compound possess antioxidant activities significantly higher than ascorbic acid, indicating its potential use in oxidative stress-related conditions .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Regulation : By scavenging free radicals, it reduces oxidative stress within cells.
- Targeting Specific Molecular Pathways : Similar compounds have been shown to interact with signaling pathways involved in tumor growth and survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar thiazole-containing compounds. For instance, a study published in Pharmaceutical Research highlighted the synthesis of thiazole derivatives and their evaluation against various cancer cell lines, demonstrating significant anticancer properties.
Synthesis Methods
The synthesis of this compound can be achieved through multiple synthetic routes, including:
- Condensation Reactions : Utilizing appropriate amines and aldehydes.
- Cyclization Techniques : Forming the thiazole ring through cyclization reactions involving thioketones or thioureas.
Eigenschaften
IUPAC Name |
(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-13-9-16(21)5-8-18(13)23-11-15(10-22)20-24-19(12-26-20)14-3-6-17(25-2)7-4-14/h3-9,11-12,23H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZKBXCLJINZRV-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














